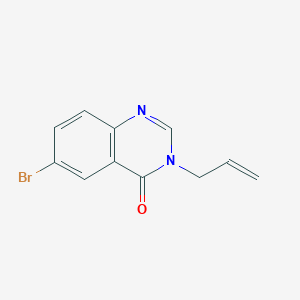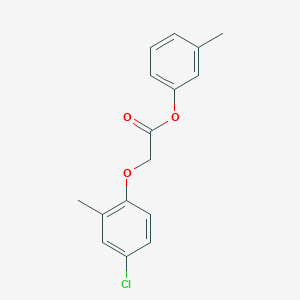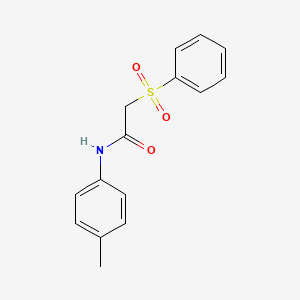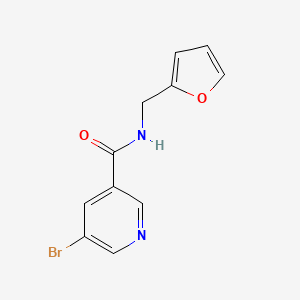![molecular formula C21H26N4O3 B5586010 3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)
3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide" represents a class of organic compounds known for their unique structural features and potential for various applications in chemical synthesis and materials science. This compound is of interest due to its complex molecular structure that includes pyrazole, pyrrolidine, and benzamide functional groups, which may contribute to its chemical reactivity and interaction properties.
Synthesis Analysis
The synthesis of similar pyrazole derivatives typically involves multistep chemical reactions that include the formation of pyrazole ring through condensation reactions, followed by acetylation and subsequent reactions to introduce pyrrolidine and benzamide functionalities. A general approach might involve the functionalization reactions of pyrazole derivatives through reactions with amides or amines to form the desired complex molecular architecture. The synthesis process requires careful control of reaction conditions, including temperature, solvent, and catalysts, to achieve high yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide", can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structure determination. These techniques allow for the identification of the compound's functional groups, stereochemistry, and the overall molecular conformation. The structure is characterized by the presence of multiple aromatic and heteroaromatic rings, which can influence its electronic properties and reactivity.
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups. The pyrazole ring can participate in nucleophilic substitution reactions, while the acetyl groups may undergo hydrolysis or reduction. The benzamide moiety can engage in amidation reactions or act as a ligand in coordination chemistry. These properties make the compound versatile for further chemical modifications and applications in synthesis.
Physical Properties Analysis
The physical properties of "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide" include its melting point, solubility in various solvents, and stability under different temperatures and pH conditions. These properties are essential for determining the compound's suitability for use in various applications, including material science and pharmaceutical formulations.
Chemical Properties Analysis
The compound exhibits a range of chemical properties, including acidity/basicity of the pyrazole and benzamide groups, electrophilic and nucleophilic characteristics, and potential for forming hydrogen bonds and π-π interactions. These properties are critical for its interaction with biological targets, catalytic activity, and formation of supramolecular assemblies.
For further in-depth research and specific details on each aspect mentioned, the following references provide valuable insights into the synthesis, molecular structure, and properties of related pyrazole derivatives:
- Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine (İ. Yıldırım, F. Kandemirli, E. Demir, 2005)
- Synthesis, spectral characterization and X-ray crystal structure studies of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT and thermal analysis (K. Kumara et al., 2018)
作用机制
未来方向
属性
IUPAC Name |
3-[[1-[2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetyl]pyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-13-20(15(3)26)14(2)25(23-13)12-19(27)24-8-7-17(11-24)9-16-5-4-6-18(10-16)21(22)28/h4-6,10,17H,7-9,11-12H2,1-3H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFONCRVOXORSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)N)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)


